molecular formula C26H35F3O6 B585541 15-epi Travoprost CAS No. 1420791-14-5

15-epi Travoprost

Cat. No.: B585541
CAS No.: 1420791-14-5
M. Wt: 500.5 g/mol
InChI Key: MKPLKVHSHYCHOC-AURHPGDUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

15(S)-Fluprostenol isopropyl ester (15(S)-Flu-Ipr) is the unnatural C-15 epimer of Travoprost. Travoprost is the Alcon trade name for fluprostenol isopropyl ester, (Flu-Ipr) an F-series prostaglandin analog which has been approved for use as an ocular hypotensive drug. Flu-Ipr is a prodrug which is converted by esterase enzymatic activity in the cornea to yield the corresponding free acid. The free acid, fluprostenol, is a potent FP receptor agonist. In human and animal models of glaucoma, FP receptor agonist activity corresponds very closely with intraocular hypotensive activity. Although data is currently not available for the activity of 15(S)-Flu-Ipr, inversion of the stereochemistry at the 15 position of ocular hypotensive prostaglandins generally lowers the potency approximately 100 fold.

Biochemical Analysis

Biochemical Properties

15-epi Travoprost plays a significant role in biochemical reactions by interacting with prostaglandin F2α receptors (FP receptors). These receptors are G-protein-coupled receptors that mediate various physiological responses. Upon binding to FP receptors, this compound activates intracellular signaling pathways that lead to increased aqueous humor outflow, thereby reducing intraocular pressure. The interaction between this compound and FP receptors is characterized by high affinity and selectivity, making it an effective therapeutic agent for glaucoma .

Cellular Effects

This compound exerts its effects on various cell types, particularly those in the ocular tissues. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In ocular cells, this compound activates the FP receptor, leading to the mobilization of intracellular calcium ions and the activation of protein kinase C. This cascade of events results in the relaxation of the ciliary muscle and increased uveoscleral outflow of aqueous humor . Additionally, this compound has been shown to influence the expression of genes involved in extracellular matrix remodeling, which further contributes to its therapeutic effects.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the FP prostaglandin receptor. This binding triggers a conformational change in the receptor, activating the associated G-protein. The activated G-protein then stimulates phospholipase C, leading to the production of inositol trisphosphate and diacylglycerol. These second messengers increase intracellular calcium levels and activate protein kinase C, respectively. The elevated calcium levels and activated protein kinase C promote the relaxation of the ciliary muscle and enhance aqueous humor outflow . Additionally, this compound may influence gene expression by activating transcription factors that regulate genes involved in extracellular matrix turnover.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity may decrease upon prolonged exposure to light and heat. In vitro studies have shown that this compound maintains its efficacy in reducing intraocular pressure for up to 24 hours after administration . Long-term studies in vivo have demonstrated that continuous administration of this compound can lead to sustained reductions in intraocular pressure without significant degradation of the compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively reduces intraocular pressure without causing significant adverse effects. At higher doses, some toxic effects have been observed, including ocular hyperemia and conjunctival irritation . Threshold effects have been noted, where doses above a certain level do not result in further reductions in intraocular pressure but may increase the risk of adverse effects. These findings highlight the importance of optimizing the dosage of this compound to achieve maximum therapeutic benefit with minimal side effects.

Metabolic Pathways

This compound is metabolized through several pathways, including beta-oxidation and hydroxylation. The primary metabolic pathway involves the beta-oxidation of the carboxylic acid chain, resulting in the formation of dinor and tetranor metabolites . These metabolites are further processed through hydroxylation and reduction reactions, leading to their eventual excretion. The enzymes involved in the metabolism of this compound include cytochrome P450 enzymes and various oxidoreductases. The metabolic pathways of this compound ensure its efficient clearance from the body while maintaining its therapeutic efficacy.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. In ocular tissues, the compound is taken up by prostaglandin transporters and distributed to the ciliary body and trabecular meshwork . The distribution of this compound is influenced by its lipophilicity, allowing it to penetrate cell membranes and reach its target sites effectively. The compound’s localization within ocular tissues is crucial for its therapeutic action, as it ensures the sustained reduction of intraocular pressure.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and cell membrane compartments. The compound’s lipophilic nature allows it to integrate into cell membranes, where it interacts with FP receptors . Additionally, this compound may be localized to specific subcellular compartments through targeting signals or post-translational modifications. The precise localization of this compound within cells is essential for its activity, as it ensures the effective activation of signaling pathways that mediate its therapeutic effects.

Properties

IUPAC Name

propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35F3O6/c1-17(2)35-25(33)11-6-4-3-5-10-21-22(24(32)15-23(21)31)13-12-19(30)16-34-20-9-7-8-18(14-20)26(27,28)29/h3,5,7-9,12-14,17,19,21-24,30-32H,4,6,10-11,15-16H2,1-2H3/b5-3-,13-12+/t19-,21+,22+,23-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKPLKVHSHYCHOC-AURHPGDUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@@H](COC2=CC=CC(=C2)C(F)(F)F)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35F3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1420791-14-5
Record name 15-Epi travoprost
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1420791145
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-(5Z,9α,1α,13E,15S)-trihydroxy-16-(3-(trifluoromethyl)phenoxy)-17,18,19,20-tetranor-prosta-5,13-dien-1-oic acid, isopropyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 15-EPI TRAVOPROST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NDD23J941F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
15-epi Travoprost
Reactant of Route 2
15-epi Travoprost
Reactant of Route 3
15-epi Travoprost
Reactant of Route 4
15-epi Travoprost
Reactant of Route 5
15-epi Travoprost
Reactant of Route 6
15-epi Travoprost

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.